molecular formula C13H23FN2O B1476561 (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097943-72-9

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1476561
CAS No.: 2097943-72-9
M. Wt: 242.33 g/mol
InChI Key: ZIZZKLADHRMARY-UHFFFAOYSA-N
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Description

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a building block for the development of novel therapeutic agents. This molecule features a methanone core linking two nitrogen-containing heterocycles: a piperidine ring and a 2-fluoroethyl-substituted piperidine ring. The incorporation of fluorine is a strategic element in modern drug design, as it often enhances key properties such as metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . The piperidine scaffold is a fundamental structural motif found in a vast number of biologically active compounds and approved drugs . Piperidine-based structures have demonstrated a wide spectrum of pharmacological activities, including acting as central nervous system (CNS) agents, anticancer, antiviral, and antimicrobial agents . Specifically, derivatives bearing a methanone functional group bridging two cyclic amines have been established as relevant in neuropsychiatric research, where they can function as either CNS depressants or stimulants, depending on the dosage and specific substituents . While the specific mechanism of action for this compound requires further investigation, its structural similarity to other piperidin-1-yl methanone derivatives suggests potential for interacting with various neurological targets. Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O/c14-7-4-11-5-9-16(10-6-11)13(17)12-3-1-2-8-15-12/h11-12,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZZKLADHRMARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Pharmacological Properties

Research indicates that piperidine derivatives, including those similar to this compound, exhibit a range of biological activities, such as:

  • Dopamine Transporter Inhibition : Compounds with similar structures have shown selective inhibition of dopamine transporters, which is crucial for the treatment of various neuropsychiatric disorders .
  • Antimicrobial Activity : Some analogs have demonstrated efficacy against bacterial strains, suggesting potential use in treating infections .

2. Structure-Activity Relationships (SAR)

In SAR studies, modifications to the piperidine ring and substituents significantly affect biological activity. For instance, the introduction of fluorine atoms has been associated with enhanced binding affinity for target receptors .

CompoundModificationActivity
ANo FluorineLow
B1 FluorineModerate
C2 FluorinesHigh

This table illustrates the trend where increasing fluorination correlates with improved biological activity.

Case Study 1: Dopamine Transporter Binding

A study evaluated various piperidine derivatives for their binding affinity to dopamine transporters. The compound this compound was synthesized and tested alongside other analogs. Results indicated a significant binding affinity, comparable to known inhibitors, highlighting its potential in treating dopamine-related disorders .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine derivatives. The compound demonstrated notable efficacy against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Research Findings

Recent studies have explored the synthesis and evaluation of various piperidine derivatives, including this compound. Key findings include:

  • Synthesis : The compound was synthesized through a multi-step process involving nucleophilic substitutions and cyclization reactions.
  • Biological Evaluation : In vitro assays revealed that this compound exhibits competitive inhibition against target enzymes involved in neurotransmitter reuptake and microbial metabolism .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its applications primarily focus on:

  • Central Nervous System (CNS) Disorders : Research indicates that derivatives of piperidine compounds, including (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone, may exhibit activity against various CNS disorders, including anxiety and depression. The piperidine ring is known to interact with neurotransmitter receptors, making it a valuable scaffold for drug design .
  • PET Imaging : The compound has been utilized in the development of positron emission tomography (PET) tracers. Specifically, studies have shown that similar piperidine derivatives can be labeled with fluorine isotopes to create imaging agents for visualizing receptor activity in vivo, particularly for the growth hormone secretagogue receptor (GHS-R1a) .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound and its analogs:

Study on PET Tracers

A study developed new PET tracers incorporating the piperidine structure, demonstrating that compounds like this compound can be synthesized effectively for imaging purposes. These tracers were tested in biodistribution studies in mice, revealing promising results for future clinical applications in diagnosing conditions related to GHS-R1a .

Pharmacological Activity

Research has shown that piperidine-based compounds can act as antagonists for various receptors, including adrenergic receptors. A patent describes the use of such compounds in treating sleep-related disorders by targeting the alpha-2C adrenergic receptor subtype . This highlights the potential therapeutic uses of this compound in managing sleep apnea and other respiratory issues.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Description Source
CNS DisordersInvestigated as a potential treatment for anxiety and depression
PET ImagingUsed in developing tracers for GHS-R1a receptor imaging
Sleep DisordersPotential antagonist for alpha-2C adrenergic receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of “(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone” with analogous compounds from the literature:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
This compound 2-Fluoroethyl (C4-piperidine), piperidin-2-yl methanone C₁₂H₂₁FN₂O Potential CNS activity, enhanced metabolic stability
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-2-yl)methanone 2-Fluoroethyl (C4-piperazine), piperidin-2-yl methanone C₁₂H₂₂FN₃O Higher polarity due to piperazine; possible kinase inhibition
(4-(4-Aminobutyl)piperidin-1-yl)(phenyl)methanone 4-Aminobutyl (C4-piperidine), phenyl methanone C₁₆H₂₄N₂O Enhanced solubility; enzyme inhibitor (e.g., NAMPT)
(Imidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) Trifluoromethylphenyl (C4-piperidine), imidazopyridazine C₂₀H₁₈F₃N₅O High binding affinity (e.g., retinol-binding protein antagonists)
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-Methylphenyl, 4-methylpiperidine C₁₃H₁₇NO Nonlinear optical applications; electronic tuning

Key Comparisons

Fluoroethyl vs. Trifluoromethylphenyl Groups The 2-fluoroethyl group in the target compound offers moderate electronegativity and lipophilicity, balancing blood-brain barrier penetration and metabolic stability.

Piperidine vs. Piperazine Cores

  • Replacing the piperidine ring with a piperazine (as in ) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification could shift target selectivity toward kinases or ion channels .

Methanone Linkers The piperidin-2-yl methanone in the target compound may confer conformational rigidity compared to phenyl or imidazopyridazine-based methanones (Evidences 3, 4). Rigid structures often improve binding specificity but may limit synthetic accessibility .

Biological Activity Compounds with aminobutyl substituents () exhibit improved solubility and are used in enzyme inhibition (e.g., nicotinamide phosphoribosyltransferase), whereas fluorinated analogs like the target compound are prioritized for CNS applications due to their ability to penetrate the brain .

Research Findings and Implications

  • Metabolic Stability: The 2-fluoroethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ’s aminobutyl derivative), prolonging half-life .
  • Electronic Effects: Fluorine’s electronegativity may enhance dipole interactions in biological systems, as seen in nonlinear optical studies of methylphenyl analogs () .
  • Synthetic Challenges: The absence of heterocyclic systems (e.g., imidazopyridazine in ) simplifies synthesis but may limit potency against complex targets like retinol-binding proteins .

Preparation Methods

Formation of Piperidin-2-yl Methanone Core

  • Starting from piperidin-2-one or a suitably protected piperidine derivative, acylation with an acid chloride or anhydride forms the methanone linkage.
  • For example, 1-(4-iodobenzoyl)piperidin-4-one synthesis involves treatment of a piperidine derivative with 4-iodobenzoyl chloride under basic conditions, followed by purification via silica gel chromatography.

Introduction of the 2-Fluoroethyl Group

  • The 2-fluoroethyl substituent is typically introduced via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or tosylate) reacting with the nitrogen atom of the piperidine ring.
  • Alternatively, fluorination can be achieved by copper-mediated aromatic nucleophilic fluorination or other fluorination techniques, especially when preparing radiolabeled analogues for PET imaging.

Use of Protecting Groups and Boronate Precursors

  • Protection of amine groups with tert-butoxycarbonyl (Boc) groups or similar is common to prevent side reactions during fluorination or coupling steps.
  • Boronate esters (e.g., pinacol boronate) are employed as intermediates for subsequent cross-coupling or fluorination reactions, facilitating the introduction of fluorine atoms at specific positions.

Example Synthetic Route (Adapted from Related Fluorinated Piperidine Methanones)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Acylation of piperidine derivative Piperidine + 4-iodobenzoyl chloride, NaHCO3, THF/DCM, RT 49-96% Forms piperidin-4-one methanone intermediate
2 Introduction of amino or fluoroethyl substituent 2-Fluoroethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), heat Variable N-alkylation to introduce fluoroethyl group
3 Protection of amines Boc2O, DMAP, DCM, RT overnight ~70% Protects amine groups to prevent side reactions
4 Formation of boronate ester precursor Pd(OAc)2, CuI, PPh3, Cs2CO3, bis(pinacol)diboron, MeCN, RT ~49% Prepares for fluorination via copper-mediated radiofluorination
5 Fluorination (for radiolabeled or non-radioactive) Copper-mediated nucleophilic fluorination with [18F]fluoride or other fluorinating agents 2.2–3.1% (radiochemical yield) Used in PET tracer synthesis, high purity (>99%)

Research Findings and Data

  • Radiochemical synthesis of fluorinated piperidine methanones such as [18F]FBAT demonstrates the feasibility of copper-mediated aromatic nucleophilic radiofluorination to introduce fluorine atoms with acceptable yields and high purity.
  • The synthesis involves multi-step organic transformations including amide bond formation, amine protection, boronate ester formation, and fluorination.
  • Analytical characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.
  • Yields for intermediate steps range from moderate to high (49–96%), while fluorination yields for radiolabeled compounds are lower (~2–3%) but sufficient for imaging applications.

Summary Table of Key Preparation Steps

Compound/Intermediate Key Reagents Reaction Type Yield (%) Characterization Techniques
1-(4-Iodobenzoyl)piperidin-4-one 4-iodobenzoyl chloride, NaHCO3 Acylation 49 1H NMR, MS
N-(2-Fluoroethyl)piperidine derivative 2-fluoroethyl bromide, base N-alkylation Variable NMR, MS
Boc-protected amine intermediate Boc2O, DMAP Protection ~70 NMR, MS
Boronate ester precursor Pd(OAc)2, CuI, bis(pinacol)diboron Borylation 49 NMR, MS
Final fluorinated methanone Copper-mediated fluorination Fluorination 2.2–3.1% (radiochemical) HPLC, NMR, MS

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone, and how is purity optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, fluoroethyl groups can be introduced using 2-fluoroethyl halides under basic conditions (e.g., DIPEA in CH₂Cl₂) . Purification involves column chromatography with gradients like n-hexane/EtOAc (5:5) to isolate intermediates, followed by recrystallization. HPLC (e.g., 95% peak area at 254 nm) confirms purity, while ¹H/¹³C-NMR validates structural integrity by matching proton environments and coupling constants .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Identifies substituent positions (e.g., fluorinated groups show distinct splitting patterns; piperidine rings exhibit characteristic δ ~1.5–3.5 ppm for protons) .
  • HPLC : Quantifies purity (retention time ~13–15 min with >95% peak area) .
  • Elemental Analysis : Validates stoichiometry; discrepancies (e.g., C/H/N deviations) may indicate residual solvents or incomplete reactions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to heat/sparks due to potential flammability. Store at 2–8°C with desiccants. Emergency procedures include rinsing skin/eyes with water and contacting poison control (e.g., 1-800-633-8253) .

Advanced Research Questions

Q. How can discrepancies between calculated and observed elemental analysis data be resolved?

  • Methodological Answer : Discrepancies (e.g., C: 65.2% calculated vs. 63.8% observed) suggest impurities or hydration. Techniques:

  • TGA-MS : Detects volatile impurities (e.g., solvents) via mass loss profiles.
  • Recrystallization : Removes hydrophilic/hydrophobic contaminants using solvent polarity gradients .
  • Alternative Synthesis : Optimize reaction time/temperature to minimize side products (e.g., over-alkylation) .

Q. What strategies enhance biological activity through structural modifications?

  • Methodological Answer :

  • Fluoroethyl Optimization : Fluorine’s electronegativity improves bioavailability; adjust position (e.g., 4- vs. 2-substitution) to modulate target binding .
  • Heterocycle Substitution : Replace piperidin-2-yl with pyridinyl groups (e.g., 4-hydroxypicolinoyl) to enhance hydrogen bonding with enzymes .
  • In Silico Screening : Use docking studies (e.g., AutoDock Vina) to predict affinity for targets like kinases or GPCRs .

Q. How to design in vitro assays to evaluate mechanism of action?

  • Methodological Answer :

  • Target Selection : Link to a theoretical framework (e.g., kinase inhibition based on structural analogs) .
  • Dose-Response Assays : Use HEK293 or CHO cells transfected with target receptors; measure IC₅₀ via fluorescence (e.g., Ca²⁺ mobilization assays) .
  • Data Normalization : Include controls (e.g., DMSO vehicle) and validate with Western blotting for downstream signaling proteins .

Q. How can computational modeling predict metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions. High logP (>3) may indicate poor solubility, requiring prodrug strategies .
  • MD Simulations : GROMACS simulations over 100 ns identify hydrolysis-prone regions (e.g., fluoroethyl groups) under physiological pH .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone

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